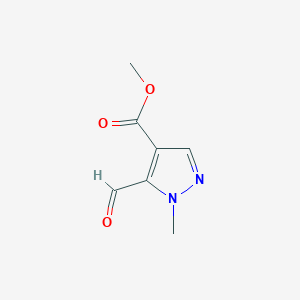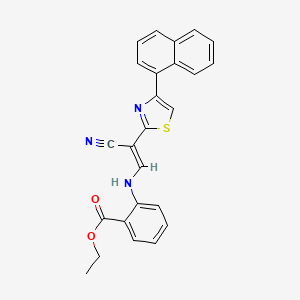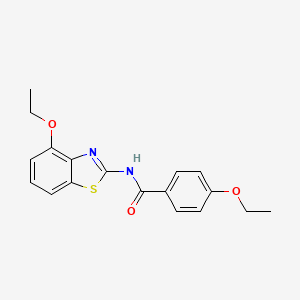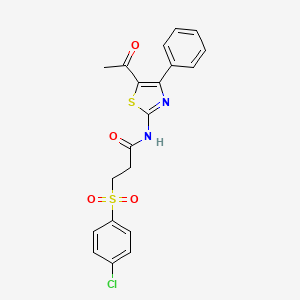
N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide, also known as NOX inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of NADPH oxidases, which are enzymes that produce reactive oxygen species (ROS) in cells. ROS play a crucial role in various physiological processes, including cell signaling, inflammation, and immune response. However, excessive ROS production can lead to oxidative stress, which is associated with numerous diseases such as cancer, diabetes, and neurodegenerative disorders. Therefore, the development of NOX inhibitors has gained significant attention as a potential therapeutic strategy.
Mécanisme D'action
N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor works by inhibiting the activity of NADPH oxidases, which are enzymes that produce ROS in cells. NADPH oxidases are activated by various stimuli such as cytokines, growth factors, and oxidative stress. Once activated, NADPH oxidases produce superoxide anion (O2-) and hydrogen peroxide (H2O2), which can lead to oxidative stress and cellular damage. N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor inhibits the activity of NADPH oxidases by binding to the active site of the enzyme and preventing the formation of ROS.
Biochemical and physiological effects:
N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor has been shown to have several biochemical and physiological effects. In vitro studies have shown that N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor reduces ROS production and oxidative stress in cells. In vivo studies have shown that N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor improves vascular function, reduces neuroinflammation, and improves cognitive function. Additionally, N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor has been shown to have anti-tumor effects by inhibiting tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor in lab experiments include its potent inhibitory activity on NADPH oxidases, its ability to reduce ROS production and oxidative stress, and its potential therapeutic applications in various diseases. However, there are also limitations to using N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor in lab experiments. One limitation is that N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor may have off-target effects on other enzymes or signaling pathways. Additionally, the optimal dose and duration of treatment with N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor may vary depending on the cell type or disease model being studied.
Orientations Futures
There are several future directions for research on N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor. One direction is to investigate the potential therapeutic applications of N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor in other diseases such as diabetes, autoimmune disorders, and respiratory diseases. Another direction is to develop more potent and selective N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitors that have fewer off-target effects. Additionally, future research could focus on identifying the optimal dose and duration of treatment with N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor in different disease models. Finally, more studies are needed to understand the mechanisms underlying the anti-tumor effects of N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor and to develop combination therapies that enhance its efficacy.
Méthodes De Synthèse
The synthesis of N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor involves several steps, including the preparation of starting materials, coupling reaction, and purification. The starting materials include oxan-4-ylmethylamine, 6-oxopiperidine-3-carboximidamide, and hydroxylamine hydrochloride. The coupling reaction is carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents such as dichloromethane or dimethylformamide. The final product is obtained by purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In cancer, N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitors have been shown to reduce tumor growth and metastasis by inhibiting ROS production and angiogenesis. In cardiovascular diseases, N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitors have been shown to improve vascular function and reduce oxidative stress. In neurodegenerative disorders, N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitors have been shown to reduce neuroinflammation and improve cognitive function.
Propriétés
IUPAC Name |
N'-hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c13-12(14-17)10-1-2-11(16)15(8-10)7-9-3-5-18-6-4-9/h9-10,17H,1-8H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRAKBNXBHCYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=NO)N)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(CC1/C(=N/O)/N)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2438922.png)


![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2438927.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2438928.png)

![N,N-Diethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2438930.png)


![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2438938.png)



